3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Lipophilicity XLogP3 partition coefficient

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS 1270378-19-2) is a β‑amino nitrile featuring a 2‑fluoro‑4‑(trifluoromethyl)phenyl substitution pattern. It belongs to the class of fluorinated β‑amino nitriles, which are widely used as synthetic intermediates for β‑amino acids, heterocycles, and pharmaceutical building blocks.

Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
Cat. No. B13043545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
Molecular FormulaC10H8F4N2
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)C(CC#N)N
InChIInChI=1S/C10H8F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2
InChIKeyPKKGBLKGSHJPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile – Structural Identity and Compound Class for Procurement Evaluation


3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (CAS 1270378-19-2) is a β‑amino nitrile featuring a 2‑fluoro‑4‑(trifluoromethyl)phenyl substitution pattern [1]. It belongs to the class of fluorinated β‑amino nitriles, which are widely used as synthetic intermediates for β‑amino acids, heterocycles, and pharmaceutical building blocks [2]. The compound is commercially available in racemic (≥95% purity) and enantiopure (S‑enantiomer, ≥98% purity) forms , making it procurement‑ready for both achiral and stereoselective synthetic programs.

Why 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile Cannot Be Replaced by Generic β‑Amino Nitrile Analogs


2‑Fluoro‑4‑(trifluoromethyl)phenyl substitution imposes distinct physicochemical and electronic properties that simple phenyl or monohalo‑substituted analogs cannot replicate. The combination of the ortho‑fluoro atom and para‑trifluoromethyl group alters lipophilicity (computed XLogP3 of 1.5 vs. 0.47–0.93 for the non‑fluorinated parent [1][2]), modifies hydrogen‑bonding capacity, and engages in specific fluorine‑mediated interactions (e.g., orthogonal multipolar C–F···C=O and C–F···H–N contacts) that are critical for target binding in medicinal chemistry programs [3]. Consequently, a procurement decision based solely on the β‑amino nitrile scaffold—without the defined 2‑F‑4‑CF3 substitution—will produce chemically inequivalent intermediates and divergent biological outcomes.

Quantitative Differentiation Evidence for 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile


Lipophilicity Shift vs. Non‑Fluorinated Parent: XLogP3 and Experimental logP Comparison

Introduction of the 2‑F‑4‑CF3 substitution pattern increases computed lipophilicity relative to the non‑fluorinated parent 3‑amino‑3‑phenylpropanenitrile. For the target compound, PubChem reports a computed XLogP3‑AA of 1.5 [1]. In contrast, 3‑amino‑3‑phenylpropanenitrile (free base) has an experimental logP of 0.467 and a predicted logP of 0.93 [2]. The regioisomer 3‑amino‑3‑(2‑fluoro‑5‑trifluoromethylphenyl)propanenitrile also yields an identical XLogP3‑AA of 1.5, indicating that lipophilicity is governed by the combination of substituents rather than their positions [3].

Lipophilicity XLogP3 partition coefficient physicochemical property

Chiral Purity and Enantiomeric Availability: Racemic vs. (S)-Enantiomer

The target compound is supplied as a racemate (CAS 1270378-19-2) at ≥95% purity . The (S)‑enantiomer (CAS 1212949-55-7) is available at ≥98% purity with defined stereochemistry and specific storage conditions (sealed, dry, 2–8 °C) . The (R)‑enantiomer (CAS 1213076-07-3) is also listed by multiple vendors. In contrast, the closely related regioisomer 3‑amino‑3‑(2‑fluoro‑5‑trifluoromethylphenyl)propanenitrile is predominantly available only as the racemate or the (S)‑enantiomer, with fewer suppliers offering the (R)‑form . The documented availability of both enantiomers of the 2‑F‑4‑CF3 derivative enables structure–activity relationship (SAR) studies where absolute configuration is critical.

chiral purity enantiomer stereochemistry asymmetric synthesis

Substitution‑Pattern‑Dependent Biological Target Engagement: NK‑3 Receptor Affinity

Compounds bearing the 2‑fluoro‑4‑(trifluoromethyl)phenyl motif have been disclosed as potent NK‑3 receptor antagonists in patent literature, with binding Ki values as low as 6–26 nM [1][2]. While the β‑amino nitrile itself is an intermediate rather than a final antagonist, the 2‑F‑4‑CF3 fragment is specifically claimed as a pharmacophoric element in multiple patent families (e.g., US9422299, US10030025) [3]. Analogs with different substitution patterns (e.g., 3‑CF3 without ortho‑F) showed weaker affinity or were not exemplified in the same patent series, suggesting that the 2‑F‑4‑CF3 arrangement contributes uniquely to receptor complementarity.

NK-3 receptor tachykinin binding affinity GPCR

Topological Polar Surface Area and Hydrogen‑Bond Capacity vs. Des‑Fluoro Analog

The topological polar surface area (TPSA) of 3‑amino‑3‑[2‑fluoro‑4‑(trifluoromethyl)phenyl]propanenitrile is 49.8 Ų, with one hydrogen‑bond donor and six hydrogen‑bond acceptors [1]. The non‑fluorinated parent 3‑amino‑3‑phenylpropanenitrile has a comparable TPSA of 49.81 Ų but only two hydrogen‑bond acceptors [2]. The additional fluorine and trifluoromethyl substituents increase the hydrogen‑bond acceptor count without inflating TPSA beyond the 140 Ų threshold associated with oral bioavailability. This favorable TPSA/HBA balance is a characteristic advantage of fluorinated analogs, as fluorine atoms contribute to polarity‑shielded lipophilicity that maintains passive permeability while preserving solubility [3].

TPSA hydrogen bond donor drug-likeness ADME

Synthetic Versatility: Nitrile Handle for Downstream Transformations

The nitrile group in 3‑amino‑3‑[2‑fluoro‑4‑(trifluoromethyl)phenyl]propanenitrile serves as a versatile synthetic handle for hydrolysis to β‑amino acids, reduction to β‑amino aldehydes/amines, and cycloaddition to tetrazoles [1]. The corresponding β‑amino acid (3‑amino‑3‑[2‑fluoro‑4‑(trifluoromethyl)phenyl]propanoic acid, CAS 773123‑01‑6) is catalogued as a distinct commercial product, confirming that the nitrile‑to‑acid transformation is well‑established for this substitution pattern . In contrast, the non‑fluorinated analog 3‑amino‑3‑phenylpropanenitrile is available but its acid derivative (3‑amino‑3‑phenylpropionic acid) is a cheap, bulk commodity, indicating that the added value of the fluorinated analog lies precisely in the unique electronic and steric attributes introduced by fluorine .

synthetic intermediate nitrile hydrolysis heterocycle synthesis building block

Storage and Stability Profile: Ambient vs. Cold‑Chain Requirements

The racemic compound (CAS 1270378-19-2) is classified as non‑hazardous for transportation and is recommended for long‑term storage in a cool, dry place at ambient temperature . In contrast, the (S)‑enantiomer (CAS 1212949-55-7) requires sealed storage at 2–8 °C, reflecting increased stereochemical or chemical lability of the single enantiomer . The related regioisomer 3‑amino‑3‑[2‑fluoro‑5‑(trifluoromethyl)phenyl]propanenitrile does not have uniformly documented storage data across vendors, which introduces procurement uncertainty regarding stability . The well‑characterized stability profile of the 2‑F‑4‑CF3 racemate simplifies shipping and inventory management for multi‑gram scale purchases.

storage condition stability logistics supply chain

Prioritized Application Scenarios for 3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile Based on Quantitative Evidence


Medicinal Chemistry: NK‑3 Receptor Antagonist Lead Optimization

The 2‑F‑4‑CF3 substitution pattern is explicitly claimed in multiple patent families as a key pharmacophoric element for NK‑3 receptor antagonists, with elaborated derivatives exhibiting Ki values as low as 6 nM [1]. Procurement of this β‑amino nitrile enables direct incorporation of the privileged fragment into new chemical entities during hit‑to‑lead and lead‑optimization campaigns, avoiding the need for de‑novo installation of the 2‑F‑4‑CF3 group via late‑stage fluorination.

Asymmetric Synthesis: Chiral Pool Precursor for Fluorinated β‑Amino Acids

With both enantiomers commercially available at defined stereochemical purity , the compound serves as a direct precursor to enantiopure β‑amino acids—monomers for fluorinated peptidomimetics. Hydrolysis of the nitrile yields the corresponding β‑amino acid while preserving the chiral center, a transformation already validated for this substitution pattern .

Structure–Activity Relationship (SAR) Studies: Fluorine Scan of CNS‑Penetrant Candidates

The favorable TPSA/HBA balance (TPSA 49.8 Ų; HBA = 6) and elevated logP (XLogP3 = 1.5) relative to the non‑fluorinated parent [2] make this building block ideal for systematic fluorine‑scanning studies aimed at improving blood‑brain barrier permeability and metabolic stability—without increasing TPSA beyond drug‑likeness thresholds.

Synthetic Methodology Development: Nitrile‑Directed C–H Functionalization

The combination of a benzylic amino group and a free nitrile in a fluorinated aromatic environment provides a unique substrate for developing C–H activation and nitrile‑directed functionalization methods. The well‑characterized stability and ambient storage profile of the racemate make it a convenient, storable reagent for methodology laboratories.

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